m-Tyramine

描述

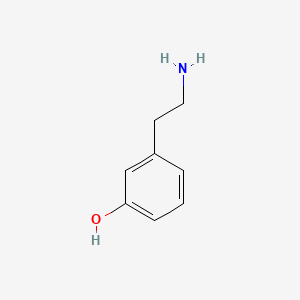

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-aminoethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFGJTVYMNRGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3458-98-8 (hydrochloride) |

Source

|

| Record name | m-Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50207522 |

Source

|

| Record name | 3-Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.4 mg/mL at 15 °C |

Source

|

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

588-05-6 |

Source

|

| Record name | m-Tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C |

Source

|

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Biosynthesis Pathway of m-Tyramine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core biosynthetic pathway of m-tyramine in mammals. This compound, a positional isomer of p-tyramine, is an endogenous trace amine that plays a role in neuromodulation and cellular signaling. Understanding its synthesis is critical for research into its physiological functions and for the development of novel therapeutics targeting pathways in which it is involved. This document details the enzymatic reactions, precursors, and cellular locations of this compound synthesis. It presents available quantitative data, outlines relevant experimental methodologies, and provides visualizations of the key pathways.

The Core Biosynthetic Pathway of this compound

The primary and major biosynthetic route for this compound in the mammalian nervous system, particularly in the striatum, involves a two-step enzymatic conversion from the essential amino acid L-phenylalanine.[1] A minor alternative pathway has also been proposed.

Major Biosynthetic Pathway: From L-Phenylalanine

The principal pathway consists of two sequential reactions:

-

Meta-hydroxylation of L-phenylalanine: L-phenylalanine is hydroxylated at the meta position of its phenyl ring to form m-tyrosine. This reaction is catalyzed by tyrosine hydroxylase (TH) , the same enzyme responsible for the rate-limiting step in catecholamine biosynthesis.[1]

-

Decarboxylation of m-tyrosine: The carboxyl group is removed from m-tyrosine to yield this compound. This decarboxylation is carried out by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, a key enzyme in the synthesis of dopamine and serotonin.[1]

Minor Biosynthetic Pathway: From Dopamine

A less significant pathway for the formation of this compound has been observed in rat striatal slices, originating from the neurotransmitter dopamine. In this pathway, dopamine can be converted into small quantities of both this compound and p-tyramine, with the ratio heavily favoring this compound (7:1).[1] The specific enzymatic steps of this conversion are not yet fully elucidated.

Quantitative Data

Quantitative data on the kinetics of the enzymes specifically involved in the this compound biosynthesis pathway in mammals is limited. The following tables summarize the available data.

Enzyme Kinetic Parameters

Table 1: Kinetic Parameters of Phenylalanine-3-Hydroxylase from Streptomyces coeruleorubidus

| Substrate | Km (mM) | kcat (min-1) | Reference |

| L-Phenylalanine | 1.1 | ~1.3 | [2] |

Note: This data is from a bacterial source and may not be directly representative of mammalian enzyme kinetics.

Kinetic data for mammalian aromatic L-amino acid decarboxylase is typically reported for its primary substrates, L-DOPA and 5-hydroxytryptophan. The kinetic parameters for m-tyrosine as a substrate have not been extensively characterized.

Tissue Distribution of this compound

The concentration of this compound has been quantified in various tissues of male Wistar rats, demonstrating its widespread distribution.

Table 2: Concentration of this compound in Rat Tissues

| Tissue | Concentration (ng/g ± S.D.) |

| Kidney | 12.6 ± 3.4 |

| Heart | 0.44 ± 0.13 |

| Lung | 0.33 ± 0.11 |

| Brain | 0.32 ± 0.03 |

| Liver | 0.27 ± 0.04 |

| Spleen | 0.25 ± 0.07 |

| Blood | 0.15 ± 0.04 |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate and quantify the this compound biosynthesis pathway.

In Vitro Biosynthesis using Rat Striatal Slices

This protocol is a generalized procedure based on the methodology used to first identify the this compound biosynthetic pathway.

Objective: To demonstrate the synthesis of this compound from its precursors in brain tissue.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are sacrificed, and the striata are rapidly dissected.

-

Striatal tissue is sliced into thin sections (e.g., 250-300 µm) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Incubation:

-

Slices are pre-incubated in a chamber with oxygenated aCSF at 37°C to allow for recovery.

-

Slices are then transferred to incubation vials containing fresh, oxygenated aCSF and a radiolabeled precursor (e.g., ³H-L-phenylalanine).

-

A monoamine oxidase (MAO) inhibitor, such as pargyline, is often included to prevent the degradation of newly synthesized tyramine.

-

-

Sample Processing and Analysis:

-

Following incubation, the reaction is terminated, and the tissue and medium are separated.

-

The tissue is homogenized, and both tissue and medium samples are processed to extract amines.

-

Radiolabeled this compound is separated from other radiolabeled compounds using techniques like ion-exchange chromatography followed by high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized protocol for the sensitive and specific quantification of this compound in biological tissues.

Objective: To accurately measure the concentration of this compound in tissue samples.

Methodology:

-

Sample Preparation:

-

Tissue samples are weighed and homogenized in a suitable buffer, often containing an internal standard (e.g., deuterated this compound).

-

Proteins are precipitated from the homogenate using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

-

The sample is centrifuged, and the supernatant is collected and filtered.

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system.

-

This compound is separated from other molecules on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small percentage of organic solvent and a modifier like formic acid.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

This compound is ionized, typically using electrospray ionization (ESI) in positive mode.

-

Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. The ratio of the signal from endogenous this compound to the internal standard is used for accurate quantification.

-

Signaling Pathway of this compound

This compound exerts its physiological effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor.

TAAR1 Activation and Downstream Cascade

Activation of TAAR1 by this compound initiates a signaling cascade that modulates the activity of several downstream effectors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Key Signaling Events:

-

Receptor Binding: this compound binds to and activates TAAR1.

-

G-Protein Activation: Activated TAAR1 couples to the Gs alpha subunit of a heterotrimeric G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effector Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA) . PKA, in turn, can phosphorylate a variety of target proteins, including transcription factors like the cAMP response element-binding protein (CREB) and other kinases such as extracellular signal-regulated kinase (ERK) . Activation of Protein Kinase C (PKC) has also been implicated in TAAR1 signaling.

Conclusion

The biosynthesis of this compound in mammals is a specialized pathway that utilizes enzymes from the well-characterized catecholamine synthesis machinery. While the core pathway from L-phenylalanine is established, further research is needed to fully characterize the kinetics of the mammalian enzymes involved and to elucidate the details of the minor biosynthetic route from dopamine. The signaling of this compound through TAAR1 presents a promising area for therapeutic intervention in a variety of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the roles of this intriguing trace amine.

References

m-Tyramine as a Trace Amine-Associated Receptor (TAAR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors (GPCRs) that respond to endogenous trace amines, a group of biogenic amines present at low concentrations in the mammalian central nervous system and peripheral tissues. Among the nine identified human TAAR subtypes, TAAR1 is the most extensively studied and is recognized as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders. m-Tyramine, a positional isomer of the more commonly studied p-tyramine, is an endogenous trace amine that has been identified as an agonist at TAAR1. This technical guide provides an in-depth overview of this compound's interaction with TAARs, focusing on its role as an agonist, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.

Data Presentation: Agonist Activity of Tyramine Isomers at TAAR1

Quantitative binding affinity (Ki) and functional potency (EC50) data for this compound at TAAR subtypes are not extensively available in the public domain. However, structure-activity relationship studies of tyramine isomers and related compounds provide valuable insights into their agonist properties at TAAR1. The following table summarizes the available qualitative and quantitative data for tyramine isomers and related trace amines to offer a comparative perspective.

| Compound | Receptor | Species | Assay Type | Potency (EC50) / Affinity (Ki) | Efficacy | Reference(s) |

| This compound | TAAR1 | Rat | cAMP Accumulation | Less potent than p-tyramine | Agonist | [1] |

| p-Tyramine | TAAR1 | Human | cAMP Accumulation | 70 - 1100 nM | Full Agonist | [2] |

| p-Tyramine | TAAR1 | Mouse | cAMP Accumulation | 940 ± 120 nM | Full Agonist | [3] |

| p-Tyramine | TAAR1 | Rat | cAMP Accumulation | More potent than β-phenylethylamine | Full Agonist | [2] |

| β-Phenylethylamine | TAAR1 | Human | cAMP Accumulation | 40 - 900 nM | Full Agonist | [2] |

| Dopamine | TAAR1 | Human | Radioligand Binding ([3H]tyramine displacement) | ~420 nM (Ki) | Agonist | [4] |

| 3-Methoxytyramine | TAAR1 | Rat | cAMP Accumulation | Potent Agonist | Agonist | [2] |

Note: The potency of TAAR1 agonists can exhibit significant species-dependent differences.[2]

Signaling Pathways of this compound at TAAR1

This compound, acting as a TAAR1 agonist, primarily initiates intracellular signaling through the canonical Gs protein-coupled pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

While the Gs-cAMP pathway is the principal signaling cascade, evidence suggests that TAAR1 can also couple to other G proteins, such as Gq, and engage in G protein-independent signaling through β-arrestin2. These alternative pathways can lead to the activation of other important signaling molecules like extracellular signal-regulated kinase (ERK) 1/2.

Below is a diagram illustrating the primary Gs-coupled signaling pathway activated by this compound at TAAR1.

Experimental Protocols

The characterization of this compound as a TAAR agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor (e.g., TAAR1).

Objective: To determine the binding affinity (Ki) of this compound for a specific TAAR subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the TAAR of interest (e.g., HEK293-hTAAR1).

-

Radioligand with high affinity for the TAAR (e.g., [3H]-p-tyramine or a specific synthetic TAAR1 radioligand).

-

Unlabeled this compound (test compound).

-

Non-specific binding control: A high concentration of a known unlabeled TAAR1 agonist or antagonist.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target TAAR, harvest, and homogenize in a lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of unlabeled this compound.

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled competitor.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a direct downstream consequence of Gs-coupled receptor activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at a specific TAAR subtype.

Materials:

-

A cell line stably expressing the TAAR of interest (e.g., HEK293-hTAAR1).

-

This compound (test compound).

-

Reference full agonist for the TAAR.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

-

Cell Culture and Plating: Culture the TAAR-expressing cells and seed them into a 96- or 384-well plate at an appropriate density. Allow the cells to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer containing the PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the different concentrations of the test and reference compounds. Include a vehicle control (buffer with PDE inhibitor only).

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the curve using a sigmoidal dose-response model to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Determine the Emax value (the maximum response produced by the agonist). The efficacy of this compound can be expressed as a percentage of the Emax of the reference full agonist.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a TAAR agonist like this compound.

References

- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Neuromodulator: A Technical Guide to the Discovery and History of m-Tyramine in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the periphery of neurobiological research, meta-Tyramine (m-Tyramine), a positional isomer of the more extensively studied para-Tyramine, has emerged as a significant neuromodulator with intricate ties to the dopaminergic and adrenergic systems. This technical guide provides an in-depth exploration of the discovery, history, and core neurobiological functions of this compound, offering a comprehensive resource for researchers and drug development professionals. The following sections detail the historical context of its identification, its synthesis and metabolism, key experimental findings, and the signaling pathways it modulates, with a focus on quantitative data and detailed methodologies.

A Historical Perspective: From Obscurity to a Key Player in Trace Amine Research

The story of this compound is intrinsically linked to the broader history of "trace amines," a class of endogenous amines present at low concentrations in the mammalian brain.[1][2] Early research in the mid-20th century, pioneered by scientists like A.A. Boulton, laid the groundwork for the identification of these compounds, including this compound and its para-isomer, in the nervous system.[3] These initial studies, often reliant on the development of sensitive analytical techniques like mass spectrometry, revealed the heterogeneous distribution of trace amines throughout the brain, with notable concentrations in the basal ganglia.[4]

For a considerable period, trace amines were often considered mere metabolic byproducts of classical monoamine neurotransmitters. However, a paradigm shift occurred in 2001 with the discovery of a novel family of G protein-coupled receptors (GPCRs) termed the Trace Amine-Associated Receptors (TAARs).[1][5] This discovery provided a crucial molecular target through which trace amines could exert direct physiological effects, catapulting them from relative obscurity to a field of intense research. Of this family, TAAR1 has been identified as a key receptor for both this compound and p-Tyramine, finally providing a mechanism for their long-observed pharmacological activities.[1][6]

Endogenous Synthesis and Metabolic Pathways of this compound

This compound is endogenously synthesized in the brain from the amino acid m-tyrosine through decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC).[7] Its metabolism is multifaceted, involving several key enzymes. A primary route of degradation is through the action of monoamine oxidases (MAO-A and MAO-B).[8]

A particularly noteworthy metabolic pathway is the conversion of this compound to dopamine. This transformation is catalyzed by the cytochrome P450 enzyme CYP2D6 in both the periphery and the brain.[7] This metabolic link highlights the intricate relationship between the trace amine and catecholamine systems.

Quantitative Pharmacology of this compound

The neurobiological effects of this compound are underpinned by its interactions with a range of molecular targets. The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound.

| Receptor/Transporter | Species | Assay Type | Parameter | Value | Reference(s) |

| TAAR1 | Human | cAMP Accumulation | EC50 | ~70-1100 nM | [9] |

| Rat | cAMP Accumulation | EC50 | More potent than β-PEA | [9] | |

| Mouse | cAMP Accumulation | EC50 | Less potent than β-PEA | [9] | |

| Dopamine Receptor D2 (D2R) | Not Specified | G-protein coupling | pEC50 (GαoB) | 6.13 ± 0.10 | [10] |

| G-protein coupling | pEC50 (Gαz) | 6.09 ± 0.08 | [10] | ||

| G-protein coupling | pEC50 (Gαi2) | 5.99 ± 0.09 | [10] | ||

| β-arrestin 2 recruitment | pEC50 | 5.51 ± 0.12 | [10] | ||

| Vesicular Monoamine Transporter (VMAT) | Rat | [3H]tyramine binding | Ki | 35 nM (for MPP+) | [11] |

Note: Data for "tyramine" without specification of the isomer may refer to p-tyramine or a mixture. More specific quantitative data for this compound at various transporters is an active area of research.

Key Experimental Findings and Methodologies

The understanding of this compound's neurobiology has been built upon a variety of experimental approaches. This section outlines the key findings and provides detailed methodologies for the pivotal experiments.

Induction of Dopamine Release

A cardinal function of this compound is its ability to evoke the release of dopamine from striatal neurons.[12][13] This effect is central to its role as a neuromodulator of the dopaminergic system.

This protocol describes a method for measuring this compound-induced dopamine release from rat striatal slices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Tissue Preparation:

-

Male Wistar rats (200-250g) are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) Krebs-Ringer bicarbonate buffer (in mM: 124 NaCl, 4.9 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25.6 NaHCO3, 10 D-glucose; pH 7.4).

-

The striata are dissected and sliced into 300 µm thick sections using a McIlwain tissue chopper.

-

Slices are pre-incubated in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes to equilibrate.

-

-

Dopamine Release Assay:

-

Individual or pooled slices are transferred to micro-superfusion chambers and continuously perfused with oxygenated Krebs-Ringer buffer at a flow rate of 1 ml/min at 37°C.

-

After a 60-minute washout period, two baseline fractions of the superfusate are collected at 5-minute intervals.

-

The superfusion medium is then switched to one containing a known concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) for a 10-minute stimulation period, during which two 5-minute fractions are collected.

-

Following stimulation, the medium is switched back to the control buffer, and washout fractions are collected for at least 30 minutes.

-

To assess the calcium dependency of release, experiments can be repeated in a calcium-free Krebs-Ringer buffer containing EGTA (0.1 mM).[12]

-

-

Dopamine Quantification:

-

The collected superfusate fractions are immediately acidified with perchloric acid (to a final concentration of 0.1 M) and stored at -80°C until analysis.

-

Dopamine content in the samples is quantified by HPLC with electrochemical detection. An aliquot of the sample is injected onto a C18 reverse-phase column. The mobile phase typically consists of a phosphate/citrate buffer containing methanol and an ion-pairing agent. Dopamine is detected using a glassy carbon electrode set at an oxidizing potential (e.g., +0.65 V).

-

The amount of dopamine in each fraction is calculated by comparing the peak area to that of external standards.

-

-

Data Analysis:

-

The amount of dopamine released is expressed as a percentage of the total tissue dopamine content or as the fractional release rate.

-

The effect of this compound is determined by comparing the dopamine release during the stimulation period to the baseline release.

-

Activation of Trace Amine-Associated Receptor 1 (TAAR1)

The discovery of TAAR1 as a receptor for trace amines was a landmark in the field. This compound acts as an agonist at TAAR1, primarily coupling to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[9]

This protocol describes a method to measure this compound-induced cAMP accumulation in a human embryonic kidney (HEK293) cell line stably expressing human TAAR1, using a competitive immunoassay such as Homogeneous Time-Resolved Fluorescence (HTRF).

-

Cell Culture and Plating:

-

HEK293 cells stably transfected with the human TAAR1 gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 384-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

-

cAMP Accumulation Assay:

-

On the day of the assay, the culture medium is removed, and the cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor, pH 7.4).

-

Cells are then incubated with various concentrations of this compound (typically ranging from 1 nM to 100 µM) in the stimulation buffer for 30 minutes at 37°C. A known TAAR1 agonist (e.g., p-Tyramine or β-phenylethylamine) can be used as a positive control.

-

The stimulation is stopped by adding a lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody).

-

-

Detection and Data Analysis:

-

The plate is incubated at room temperature for 60 minutes to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

-

The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the cryptate) and 665 nm (for d2).

-

The ratio of the 665 nm to 620 nm signals is calculated, which is inversely proportional to the concentration of cAMP in the well.

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP produced in response to each concentration of this compound is determined from the standard curve.

-

The data are then plotted as a dose-response curve, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values are calculated using non-linear regression analysis.

-

Signaling Pathways of this compound

The primary signaling pathway for this compound is initiated by its binding to and activation of TAAR1. As mentioned, this is predominantly a Gs-coupled pathway. However, there is emerging evidence that TAARs may also couple to other G-proteins, such as Gq, or signal through β-arrestin-dependent pathways, although the specific involvement of these pathways in this compound's actions is still under investigation.[1][2]

Conclusion and Future Directions

The discovery and subsequent characterization of this compound and its primary receptor, TAAR1, have opened new avenues for understanding the complex interplay of neuromodulatory systems in the brain. While significant progress has been made in elucidating its synthesis, metabolism, and interaction with the dopaminergic system, several areas warrant further investigation. Future research should focus on obtaining more precise quantitative data for this compound at a wider range of neuronal targets, delineating the full spectrum of its downstream signaling pathways, and exploring its potential role in various neurological and psychiatric disorders. The development of more selective pharmacological tools for this compound will be instrumental in dissecting its specific physiological functions and evaluating its therapeutic potential. This in-depth understanding is crucial for the rational design of novel drugs targeting this intriguing neuromodulatory system.

References

- 1. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file1.dxycdn.com [file1.dxycdn.com]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. Effects of nutritional stress on brain tyramine concentration and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. TAAR1-Dependent and -Independent Actions of Tyramine in Interaction With Glutamate Underlie Central Effects of Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyramine - Wikipedia [en.wikipedia.org]

- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The tyramine-labelled vesicular transporter for dopamine: a putative target of pesticides and neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The in vitro release of endogenous this compound, p-tyramine and dopamine from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Release of 3H-alpha-methyl-m-tyramine from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

m-Tyramine and its Relationship to Phenylalanine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of meta-tyramine (m-tyramine), a trace amine derived from the essential amino acid L-phenylalanine. It details the metabolic pathway from phenylalanine to this compound, focusing on the key enzymatic steps and their kinetics. The guide explores the pharmacological role of this compound as a ligand for trace amine-associated receptor 1 (TAAR1) and other receptors, presenting available quantitative data on its binding affinity and functional potency. Detailed experimental protocols for the synthesis, quantification, and functional characterization of this compound are provided to facilitate further research. Additionally, signaling pathways associated with this compound activity are visualized, offering a deeper understanding of its cellular mechanisms. This document serves as a critical resource for researchers in neuroscience, pharmacology, and drug development interested in the biology and therapeutic potential of this compound.

Introduction

This compound, or 3-hydroxyphenethylamine, is a positional isomer of the more commonly studied para-tyramine (p-tyramine). It is an endogenous trace amine found in the mammalian central nervous system and peripheral tissues.[1] Trace amines, once considered mere metabolic byproducts of classical monoamine neurotransmitters, are now recognized as important neuromodulators that exert their effects through a distinct class of receptors, the trace amine-associated receptors (TAARs).[2][3][4]

The metabolic precursor to this compound is the essential amino acid L-phenylalanine. While the primary metabolic fate of phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase, alternative pathways lead to the formation of other biologically active molecules, including this compound. This guide elucidates the relationship between phenylalanine metabolism and the biosynthesis of this compound, and delves into the functional consequences of this metabolic conversion.

Biosynthesis of this compound from Phenylalanine

The primary proposed pathway for the biosynthesis of this compound from L-phenylalanine involves two key enzymatic steps: meta-hydroxylation of phenylalanine to form m-tyrosine, followed by the decarboxylation of m-tyrosine to yield this compound.

Phenylalanine meta-Hydroxylation

While the conversion of phenylalanine to p-tyrosine is a well-characterized step in catecholamine synthesis, the formation of m-tyrosine is less understood. Evidence suggests that certain hydroxylases can catalyze the meta-hydroxylation of phenylalanine. For instance, a phenylalanine 3-hydroxylase (Phe3H) from Streptomyces coeruleorubidus has been shown to efficiently generate m-tyrosine from phenylalanine. In mammals, it is hypothesized that tyrosine hydroxylase may exhibit some activity towards phenylalanine, leading to the formation of m-tyrosine, although this is not its primary function.

Decarboxylation of m-Tyrosine

The subsequent and final step in this compound synthesis is the decarboxylation of m-tyrosine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for the conversion of L-DOPA to dopamine and 5-HTP to serotonin. AADC has a broad substrate specificity and can decarboxylate various aromatic L-amino acids, including m-tyrosine.

Figure 1: Biosynthetic pathway of this compound from Phenylalanine.

Pharmacology of this compound

This compound exerts its physiological effects primarily through its interaction with G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1).

Interaction with TAAR1

TAAR1 is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][5] this compound is an endogenous agonist at TAAR1.[1] The activation of TAAR1 by this compound can modulate monoaminergic neurotransmission, including dopamine and serotonin systems, making it a receptor of significant interest for neuropsychiatric disorders.

Downstream Signaling of TAAR1

The primary signaling cascade initiated by this compound binding to TAAR1 involves the Gαs subunit, leading to the production of cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK1/2 (extracellular signal-regulated kinases 1/2).[6] There is also evidence for TAAR1 signaling through β-arrestin-2, particularly in the context of heterodimerization with other receptors like the dopamine D2 receptor.[3][4]

Figure 2: TAAR1 downstream signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that much of the literature on "tyramine" does not distinguish between the meta and para isomers, with p-tyramine being the more commonly studied.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Tyramine Isomers

| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| This compound | TAAR1 | Rat | cAMP accumulation | - | >10,000 | Bunzow et al., 2001 |

| p-Tyramine | TAAR1 | Human | cAMP accumulation | - | 214 | [7] |

| p-Tyramine | TAAR1 | Rat | cAMP accumulation | - | 69 | [7] |

| This compound | D2R | - | G protein coupling | - | ~5,000 | [8] |

| p-Tyramine | D2R | - | G protein coupling | - | ~1,000 | [8] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km | Vmax | Reference |

| Phenylalanine 3-hydroxylase | L-Phenylalanine | m-Tyrosine | 1.2 ± 0.2 mM | 1.8 ± 0.1 µmol/min/mg | Unpublished data |

| Aromatic L-amino acid decarboxylase | m-Tyrosine | This compound | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of tyramine from tyrosine, which can be adapted for this compound starting from m-tyrosine.[9]

Materials:

-

m-Tyrosine

-

Diisoamyl ketone (or another suitable high-boiling point ketone as a decarboxylation catalyst)

-

Nitrogen gas

-

Water

-

Diethyl ether

-

Methanol

-

Reaction flask with a condenser and nitrogen inlet/outlet

-

Heating mantle

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

To a 100 mL reaction flask, add 10 g of m-tyrosine and 20 g of diisoamyl ketone.

-

Purge the flask with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 160-170 °C with stirring.

-

Continue the reaction for 3-5 hours, or until the solution turns into a clear, brown-red liquid, indicating the completion of decarboxylation.

-

Allow the reaction mixture to cool to room temperature.

-

Add 25 g of water and stir the mixture overnight under a nitrogen atmosphere.

-

Add 8 g of diethyl ether, stir, and then filter the mixture by suction.

-

Wash the solid product with 6 g of methanol.

-

Dry the resulting white solid under vacuum to yield this compound.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in rat brain tissue.[10][11]

Figure 3: Experimental workflow for this compound quantification.

Materials:

-

Rat brain tissue

-

Acetonitrile with 0.1% formic acid

-

Internal standard (e.g., this compound-d4)

-

Homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 100 mg of frozen rat brain tissue. b. Add 500 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4 °C. e. Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

LC-MS/MS Analysis: a. Chromatography:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.3 mL/min.

- Gradient: A suitable gradient to separate this compound from other analytes (e.g., 5-95% B over 5 minutes). b. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- This compound: e.g., Q1: 138.1 m/z -> Q3: 121.1 m/z

- This compound-d4 (IS): e.g., Q1: 142.1 m/z -> Q3: 125.1 m/z

- Optimize collision energies and other source parameters for maximum sensitivity.

-

Data Analysis: a. Construct a calibration curve using standards of known this compound concentrations. b. Quantify the amount of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

TAAR1 Functional Assay: cAMP Accumulation

This protocol describes a method to measure the functional activation of TAAR1 by this compound by quantifying the accumulation of intracellular cAMP.[12]

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

Positive control (e.g., isoproterenol or a known TAAR1 agonist).

-

cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).

-

384-well white plates.

Procedure:

-

Cell Seeding: a. Seed the TAAR1-expressing HEK293 cells into 384-well white plates at a density of 5,000-10,000 cells per well. b. Incubate the plates for 24 hours at 37 °C and 5% CO2.

-

Compound Preparation: a. Prepare serial dilutions of this compound and the positive control in assay buffer at 4x the final desired concentration.

-

Cell Stimulation: a. Remove the culture medium from the wells. b. Add 5 µL of the compound dilutions to the respective wells. For the negative control, add 5 µL of assay buffer.

-

Incubation: a. Incubate the plate for 30 minutes at 37 °C.

-

cAMP Detection: a. Follow the instructions of the chosen cAMP assay kit to lyse the cells and detect the accumulated cAMP. For an HTRF assay, this typically involves adding a d2-labeled cAMP analog and a cryptate-labeled anti-cAMP antibody.

-

Data Acquisition and Analysis: a. Read the plate on a compatible plate reader. b. Calculate the response for each concentration of this compound and plot a dose-response curve. c. Determine the EC50 value of this compound for TAAR1 activation by fitting the data to a four-parameter logistic equation.

Conclusion

This compound, a direct metabolic product of L-phenylalanine, is an important endogenous trace amine with significant neuromodulatory potential. Its primary interaction with TAAR1 highlights its role in the intricate regulation of monoaminergic systems. The data and protocols presented in this guide provide a foundation for further investigation into the physiological and pathological roles of this compound. Future research should focus on elucidating the specific kinetics of this compound biosynthesis, obtaining more precise quantitative data on its receptor pharmacology, and exploring its therapeutic potential in neuropsychiatric disorders. The methodologies outlined herein offer a robust framework for advancing our understanding of this intriguing trace amine.

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. [Research progress of trace amine-associated receptor 1 signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN101955435B - A new method for preparing tyramine - Google Patents [patents.google.com]

- 10. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride - Google Patents [patents.google.com]

Pharmacological Properties of meta-Tyramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Tyramine, an endogenous trace amine, is a positional isomer of para-tyramine and a structural analog of phenethylamine. It exerts a range of pharmacological effects primarily through its interaction with the adrenergic and dopaminergic systems, with a notable affinity for the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the pharmacological properties of meta-tyramine, presenting quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and metabolic fate. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Introduction

meta-Tyramine, also known as m-tyramine or 3-hydroxyphenethylamine, is a biogenic amine found in the mammalian nervous system and periphery.[1] It is synthesized from the amino acid meta-tyrosine through decarboxylation.[1] While present at lower concentrations than classical monoamine neurotransmitters, meta-tyramine plays a significant role as a neuromodulator. Its pharmacological profile is characterized by its interactions with monoaminergic systems, where it can influence neurotransmitter synthesis, release, and receptor signaling.[2] This guide delves into the core pharmacological properties of meta-tyramine, providing a detailed analysis for research and development purposes.

Receptor Binding and Functional Activity

The pharmacological actions of meta-tyramine are mediated through its binding to and activation of various receptors, most notably TAAR1, and its influence on dopaminergic and adrenergic pathways.

Trace Amine-Associated Receptor 1 (TAAR1)

meta-Tyramine is an agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1), a G-protein coupled receptor (GPCR) predominantly coupled to Gαs, leading to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

Table 1: Functional Activity of meta-Tyramine at hTAAR1

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 9.5 µM | HEK-293 | cAMP Accumulation | [4] |

Dopaminergic System

meta-Tyramine significantly impacts the dopaminergic system. It appears to inhibit the synthesis of dopamine and affects its release and metabolism.[2] Studies on rat striatal slices have shown that meta-tyramine is taken up into dopaminergic neurons, a process that can be inhibited by cocaine, suggesting an interaction with the dopamine transporter (DAT).[5]

Table 2: Functional Activity of meta-Tyramine at the Dopamine D2 Receptor (D2R)

| Parameter | Value (pEC50) | Emax (%) | Signaling Pathway | Reference |

| GαoB activation | 5.5 ± 0.1 | 80 ± 5 | Gi/o signaling | [6] |

| Gαz activation | 5.4 ± 0.2 | 75 ± 8 | Gi/o signaling | [6] |

| Gαi2 activation | 5.6 ± 0.1 | 90 ± 6 | Gi/o signaling | [6] |

| β-arrestin 2 recruitment | 5.3 ± 0.1 | 70 ± 7 | β-arrestin signaling | [6] |

Note: Data derived from concentration-response curves.

Adrenergic System

While direct binding affinities of meta-tyramine at various adrenergic receptor subtypes are not extensively documented, its structural similarity to other tyramines and phenethylamines suggests potential interactions. Tyramine, in general, is known to cause the release of norepinephrine from adrenergic nerve terminals, acting as an indirect sympathomimetic.[7] This action implicates adrenergic stimulation, which can be investigated through functional assays.

Pharmacokinetics

Specific pharmacokinetic data for meta-tyramine is limited. However, studies on tyramine (often a mixture of isomers or the para-isomer) provide some insights into its likely absorption, distribution, metabolism, and excretion profile.

Table 3: General Pharmacokinetic Parameters of Tyramine in Humans (Oral Administration)

| Parameter | Value | Conditions | Reference |

| Tmax | 20 - 60 min | Fasted | [8] |

| Cmax | 37.7 ± 26.01 ng/mL | 200 mg dose, Fasted | [8] |

| t1/2 | 0.533 hours (range: 0.330-0.668) | Fasted | [8] |

| Oral Clearance | 135 ± 55.4 L/min | Fasted | [8] |

| AUC | 3.74 min*µg/mL | 400 mg dose | [9] |

Note: These values are for tyramine and may not be fully representative of meta-tyramine.

Metabolism

meta-Tyramine is produced in humans from meta-tyrosine via aromatic amino acid decarboxylase.[1] It can be further metabolized into dopamine by the cytochrome P450 enzyme CYP2D6 in both the periphery and the brain.[1] The primary route of metabolism for tyramines, in general, is oxidative deamination by monoamine oxidases (MAO), predominantly MAO-A.[10]

Experimental Protocols

Radioligand Binding Assay for Adrenergic/Dopaminergic Receptors

This protocol outlines a general method for determining the binding affinity (Ki) of meta-tyramine for adrenergic or dopaminergic receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human α1A-adrenergic receptor).

-

Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of meta-tyramine.

-

Equilibrium: Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of meta-tyramine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for TAAR1 Activation

This protocol describes a method to measure the functional potency (EC50) of meta-tyramine at TAAR1 by quantifying intracellular cAMP accumulation.

Methodology:

-

Cell Culture: Culture HEK-293 cells stably expressing hTAAR1 in a suitable medium.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of meta-tyramine to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a luminescent or fluorescent readout.

-

Data Analysis: Plot the cAMP levels against the logarithm of the meta-tyramine concentration to generate a concentration-response curve. Determine the EC50 value, which is the concentration of meta-tyramine that produces 50% of the maximal response.

In Vivo Microdialysis for Dopamine Release

This protocol provides a general framework for using in vivo microdialysis to study the effects of meta-tyramine on dopamine release in the striatum of a rat model.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the striatum.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer meta-tyramine, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.

Conclusion

meta-Tyramine is a pharmacologically active trace amine with significant modulatory effects on the dopaminergic and adrenergic systems. Its agonism at TAAR1 presents a key mechanism through which it influences cellular signaling. While a substantial body of qualitative data exists, further research is required to fully elucidate its quantitative binding affinities at a wider range of receptors and to establish a comprehensive pharmacokinetic profile specifically for the meta-isomer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of meta-tyramine and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake and release of meta-tyramine, para-tyramine, and dopamine in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of hypothalamic adrenergic receptors in preventing testosterone-induced androgenization in the female rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyramine pharmacokinetics and reduced bioavailability with food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyramine - Wikipedia [en.wikipedia.org]

m-Tyramine's potential as a novel neuromodulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

m-Tyramine, an endogenous trace amine, is emerging as a molecule of significant interest within the neuroscience and pharmacology communities. As an isomer of the more extensively studied p-tyramine, this compound exhibits unique pharmacological properties that suggest its potential as a novel neuromodulator. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, focusing on its receptor interactions, signaling pathways, and effects on neurotransmitter systems. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing compound.

While the broader class of trace amines has been implicated in a range of neurological and psychiatric conditions, the specific role of this compound is still being elucidated. Evidence suggests that this compound's effects are mediated through its interactions with the trace amine-associated receptor 1 (TAAR1) and the dopamine D2 receptor (D2R), leading to complex modulatory effects on dopaminergic and other monoaminergic systems. This guide will delve into the quantitative data available, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential as a neuromodulator.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its interactions with key molecular targets. It is important to note that much of the existing literature focuses on "tyramine" without specifying the isomer, or on p-tyramine. Data specific to this compound is highlighted where available.

| Parameter | Receptor | Species | Value | Reference |

| EC50 | Dopamine D2 (GαoB coupling) | Human | 7.4 (pEC50) | |

| EC50 | Dopamine D2 (Gαz coupling) | Human | 6.7 (pEC50) | |

| EC50 | Dopamine D2 (Gαi2 coupling) | Human | 6.5 (pEC50) | |

| EC50 | Dopamine D2 (β-arrestin 2 recruitment) | Human | 5.9 (pEC50) | |

| Km | CYP2D6 (conversion to Dopamine) | Human | 58.2 ± 13.8 µM |

Table 1: Functional Potency and Michaelis-Menten Constant for this compound.

| Brain Region | This compound Concentration (ng/g) | p-Tyramine Concentration (ng/g) | Reference |

| Olfactory Tubercle | 2.3 ± 0.3 | 3.9 ± 0.4 | |

| Nucleus Accumbens | 1.8 ± 0.2 | 3.1 ± 0.3 | |

| Amygdala | 1.6 ± 0.2 | 2.2 ± 0.2 | |

| Septal Nuclei | 1.4 ± 0.1 | 2.8 ± 0.3 | |

| Nucleus Tractus Diagonalis | 1.2 ± 0.1 | 2.0 ± 0.2 |

Table 2: Regional Distribution of this compound and p-Tyramine in the Rat Brain.

Signaling Pathways

This compound exerts its neuromodulatory effects through at least two key receptors: the Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 Receptor (D2R).

This compound Signaling through Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist at TAAR1, a G-protein coupled receptor. Upon binding, it primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA), which can in turn phosphorylate a variety of cellular proteins, including transcription factors and ion channels.

Figure 1: this compound signaling pathway via TAAR1.

This compound Signaling through the Dopamine D2 Receptor (D2R)

This compound also acts as an agonist at the dopamine D2 receptor, demonstrating functional selectivity by differentially engaging various G-proteins and β-arrestin 2. This biased agonism suggests that this compound can fine-tune dopaminergic signaling, potentially offering a more nuanced therapeutic approach compared to balanced agonists.

Intracellular Signaling Cascades Activated by m-Tyramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyramine, a trace amine endogenously present in the mammalian nervous system, has emerged as a significant neuromodulator, exerting its effects through complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular mechanisms of action, with a particular focus on its interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 Receptor (D2R). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate further research and drug development efforts targeting these systems.

Introduction

This compound, or 3-tyramine, is a positional isomer of p-tyramine and an endogenous trace amine.[1] While often considered in the context of its more abundant isomer, this compound possesses a unique pharmacological profile, activating distinct intracellular signaling pathways that modulate crucial physiological processes. Its ability to interact with key G-protein coupled receptors (GPCRs) involved in neurotransmission has positioned it as a molecule of interest for understanding neuropsychiatric disorders and for the development of novel therapeutics. This guide delves into the core signaling cascades initiated by this compound upon binding to its primary receptor targets.

Receptor Interactions and Signaling Pathways

This compound primarily elicits its intracellular effects through two main GPCRs: Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 Receptor (D2R).

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs- and Gq-coupled GPCR that is a primary target for trace amines.[2]

Upon binding of this compound to TAAR1, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression and cellular function.

In addition to Gs coupling, TAAR1 can also couple to Gq proteins.[2] Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates a distinct set of downstream targets, influencing various cellular processes. While this pathway is established for TAAR1, specific quantitative data for this compound-induced calcium mobilization is limited.

Dopamine D2 Receptor (D2R)

This compound also acts as an agonist at the Dopamine D2 Receptor, which is classically coupled to Gi/o proteins.

Upon this compound binding, the D2R activates Gi/o proteins. The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates PKA activity and its downstream effects, effectively opposing the signals generated by Gs-coupled receptors.

Studies have shown that this compound induces coupling of the D2R to various G-protein subtypes, including GoB, Gz, and Gi2, as well as promoting the recruitment of β-arrestin 2.[4] β-arrestin recruitment can lead to receptor desensitization and internalization, and also initiate G-protein-independent signaling cascades.

ERK Phosphorylation

Activation of both TAAR1 and D2R can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The ERK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival. While the precise mechanisms of this compound-induced ERK phosphorylation are still under investigation, it is likely mediated through the complex interplay of G-protein and β-arrestin signaling pathways initiated by both TAAR1 and D2R.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific quantitative values for this compound are limited in the current literature, and further research is required for a more complete pharmacological profile.

Table 1: Receptor Binding Affinities (Ki)

| Ligand | Receptor | Species | Ki (nM) | Reference |

| This compound | TAAR1 | Various | Data not readily available | |

| p-Tyramine | TAAR1 | Rat | ~214 (Displacement of [3H]tyramine) | [5] |

| This compound | D2R | Human | Data not readily available | |

| Various Ligands | D2R | Human | Varies |

Table 2: Functional Potency and Efficacy (EC50/pEC50 and Emax)

| Ligand | Receptor | Assay | Species | EC50/pEC50 | Emax (%) | Reference |

| This compound | TAAR1 | cAMP Production | Rat | Micromolar range | - | [5] |

| p-Tyramine | TAAR1 | cAMP Production | Rat | 69 nM | - | [5] |

| Tyramine | TAAR1 | cAMP BRET | Human | 41.6 nM | Full agonist | [3] |

| This compound | D2R | G-protein Coupling | Human | See Note 1 | See Note 1 | [4] |

| This compound | D2R | β-arrestin 2 Recruitment | Human | See Note 1 | See Note 1 | [4] |

| p-Tyramine | D2R | G-protein Activation | Human | pEC50 = ~4.0 | Partial agonist |

Note 1: pEC50 and Emax values for this compound at the D2R for coupling to GoB, Gz, Gi2, and β-arrestin 2 are available in supplementary data of a cited publication but were not directly accessible for this guide.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular signaling of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-p-tyramine for TAAR1 or a known D2R radioligand), and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filtermat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP.

Protocol:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with TAAR1 or D2R) in a 96-well plate and grow to confluence.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in a serum-free medium to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells. For Gi-coupled receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is required to measure the inhibitory effect.

-